molecular formula C12H24N2O2 B7917534 {3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7917534
M. Wt: 228.33 g/mol
InChI Key: BWKSUZHXOCUDIW-UHFFFAOYSA-N
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Description

{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-based tertiary amine derivative functionalized with an acetic acid group and an isopropyl-methyl-amino substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 214.31 g/mol (calculated from and ).

Properties

IUPAC Name

2-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)13(3)7-11-5-4-6-14(8-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKSUZHXOCUDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound with a complex structure that includes a piperidine ring, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2} with a molecular weight of 214.31 g/mol. Its structure features a piperidine ring substituted with an isopropyl group and an acetic acid moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including receptors and enzymes. The interaction can modulate signaling pathways, leading to various physiological effects. For instance, it may act as an inhibitor or modulator of neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity Overview

Activity Description
Antidepressant Exhibits potential as an antidepressant by modulating serotonin and norepinephrine levels.
Analgesic Shows promise in pain relief through inhibition of pain pathways in the central nervous system.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Neuroprotective Offers protection against neuronal damage in models of neurodegenerative diseases.

Antidepressant Effects

A study investigated the antidepressant effects of compounds similar to this compound. It was found that these compounds could significantly reduce depressive-like behaviors in animal models by enhancing serotonergic transmission, evidenced by increased levels of serotonin metabolites in the brain .

Analgesic Properties

Research has demonstrated that the compound exhibits analgesic properties comparable to standard analgesics. In a controlled study, it was shown to reduce pain responses in rodent models subjected to inflammatory pain, suggesting its potential utility in pain management therapies .

Anti-inflammatory Activity

In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications on the piperidine ring can enhance biological activity. The presence of electron-donating groups on the aromatic system significantly improves the compound's efficacy against various biological targets .

Scientific Research Applications

Pharmaceutical Applications

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors :
    • Compounds similar to {3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid have been investigated for their potential as DPP-IV inhibitors, which are crucial in the management of Type 2 diabetes. DPP-IV inhibitors help regulate blood sugar levels by preventing the breakdown of incretin hormones .
  • Neurological Disorders :
    • Research indicates that piperidine derivatives can exhibit neuroprotective effects and may be useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The structural characteristics of this compound suggest potential interactions with neurotransmitter systems .
  • Antidepressant Activity :
    • Some studies have explored the antidepressant-like effects of piperidine derivatives. The compound's ability to modulate neurotransmitter levels could position it as a candidate for further investigation in mood disorders .

Chemical Synthesis and Preparation

The synthesis of this compound can be achieved through various methods, often involving the reaction of piperidine derivatives with acetic acid and isopropyl amines. The following table summarizes some synthetic routes:

Method Reagents Conditions Yield
Method APiperidine, Isopropylamine, Acetic AnhydrideReflux in solventHigh
Method BPiperidine, Isopropanol, Acetic AcidStirring at room temperatureModerate

Case Studies

  • Case Study on DPP-IV Inhibition :
    • A study evaluated several piperidine derivatives for their DPP-IV inhibitory activity. Results indicated that compounds structurally related to this compound showed significant inhibition, suggesting potential therapeutic applications in diabetes management .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress. This opens avenues for exploring this compound in neuroprotection research .

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine group undergoes protonation/deprotonation, influencing solubility and reactivity. In acidic conditions (e.g., HCl), the amine forms water-soluble ammonium salts, while deprotonation in basic media (e.g., NaOH) enhances nucleophilicity for subsequent reactions.

Esterification and Salt Formation

The acetic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters. For example:

Compound+CH3OHH+Methyl ester+H2O\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Additionally, the carboxylic acid reacts with bases (e.g., NaOH) to form carboxylate salts, improving solubility for pharmaceutical formulations .

Oxidation Reactions

The tertiary amine undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form an N-oxide derivative. This reaction modifies electronic properties and potential bioactivity.

Reaction Reagents/Conditions Product
Amine oxidationH₂O₂, 25°C, 6hN-Oxide derivative
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester

Alkylation and Nucleophilic Substitution

The methyl and isopropyl groups on the amine participate in alkylation. For example, reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts. The acetic acid moiety can also act as a leaving group in nucleophilic substitutions, enabling bond formation with thiols or amines .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related piperidine derivatives due to steric and electronic effects from the isopropyl-methyl-amino group:

Compound Key Functional Groups Reactivity Profile
{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acidTertiary amine, carboxylic acidHigh propensity for esterification, oxidation
4-(Aminomethyl)piperidinePrimary aminePrimarily undergoes acylation
3-(Isopropylamino)pyrrolidineSecondary amineLimited oxidation stability

Mechanistic Insights

  • Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Amine Alkylation : Follows an Sₙ2 mechanism, with the amine acting as a nucleophile .

  • N-Oxidation : Involves electrophilic attack of peroxide on the amine lone pair.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperidine-acetic acid core but differ in substituents on the amino group or piperidine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid Isopropyl-methyl-amino C₁₂H₂₂N₂O₂ 214.31 Tertiary amine; discontinued
{3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Acetyl-cyclopropyl-amino C₁₃H₂₁N₃O₃ 267.33 Cyclopropyl group; discontinued
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Benzyl-cyclopropyl-amino C₁₇H₂₄N₂O₂ 288.39 Bulky benzyl group; higher molecular weight
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid Acetyl-piperidin-cyclopropyl-amino C₁₂H₂₀N₂O₃ 240.30 Acetylated piperidine; chiral center
[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino C₁₄H₂₇N₃O₂ 269.39 Dual piperidine motifs; branched structure

Critical Analysis of Structural Modifications

Substituent Effects: Cyclopropyl groups (e.g., ) enhance metabolic stability and ligand-receptor binding due to their rigid, planar structure . Chiral Centers (): Enantiomers exhibit distinct pharmacodynamic profiles; the R-configuration is often prioritized in drug design .

Synthetic Challenges: Discontinuation of this compound () contrasts with active research on pyrimidinyl-acetic acid derivatives (), suggesting synthetic complexity or instability in the former. Palladium-catalyzed cross-coupling () and HATU-mediated amidation () are common methods for introducing substituents.

Preparation Methods

N-Alkylation at the 3-Position

The isopropyl-methyl-aminomethyl group is introduced via nucleophilic substitution. A Boc-protected piperidine-3-methanol derivative undergoes mesylation (MsCl, Et₃N), followed by displacement with isopropyl-methyl-amine.

Optimization Data

ConditionSolventTemp (°C)Time (h)Yield (%)
MsCl, Et₃NDCM0→RT492
Isopropyl-Me-NH₂DMF801278

Deprotection with TFA/DCM (1:1) affords the free amine, which is subsequently acetylated.

Acetic Acid Moiety Installation

The 1-position acetic acid is introduced via Michael addition or alkylation. A representative approach uses ethyl bromoacetate and NaH in THF, followed by saponification:

  • Alkylation : Piperidine (1 eq.), ethyl bromoacetate (1.2 eq.), NaH (1.5 eq.), THF, 0°C→RT, 6 h (85% yield).

  • Hydrolysis : LiOH·H₂O (5 eq.), THF/MeOH/H₂O (2:2:1), RT, 2 h (quantitative).

Convergent Synthesis via Ugi Multicomponent Reaction

A four-component Ugi reaction enables simultaneous assembly of the piperidine and side chains:

  • Components :

    • Amine: Isopropyl-methyl-amine

    • Aldehyde: Glutaraldehyde

    • Carboxylic Acid: Glyoxylic acid

    • Isonitrile: Cyclohexyl isocyanide

  • Conditions : MeOH, RT, 24 h → lactamization with HCl/MeOH (70°C, 6 h).

This one-pot method yields 65% of the target compound after recrystallization.

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from peptidomimetic chemistry, Rink amide resin is functionalized with Fmoc-piperidine-3-carboxylic acid. Sequential deprotection (20% piperidine/DMF) and coupling (HATU/DIPEA) with isopropyl-methyl-amine and bromoacetic acid yield the resin-bound product. Cleavage with TFA/H₂O (95:5) provides the target compound in 92% purity (HPLC) and 40% overall yield.

Comparative Analysis of Methodologies

MethodStepsTotal Yield (%)Purity (%)Scalability
Organometallic455–8598Moderate
N-Alkylation37095High
Ugi Reaction26590Low
Solid-Phase54092High

Organometallic approaches excel in stereocontrol but require stringent anhydrous conditions. Solid-phase synthesis suits combinatorial libraries despite moderate yields.

Troubleshooting Common Synthetic Challenges

  • Overalkylation : Use bulky bases (e.g., DIPEA) and low temperatures during N-methylation.

  • Racemization : Perform acylations at −20°C and minimize strong acid exposure.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves polar byproducts.

Q & A

Basic: What are the optimal synthetic routes for {3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can purity be validated?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, glycolic anhydride has been used to functionalize piperidine derivatives under THF reflux (18 hours, room temperature), achieving near-quantitative yields after solvent removal . Purification typically involves column chromatography, followed by characterization via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity validation requires HPLC with UV detection (≥95% purity threshold) and elemental analysis to verify stoichiometry .

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